2,2,2-trifluoroethyl N-[4-(methylsulfanyl)phenyl]carbamate is an organic compound with the molecular formula . It is classified as a carbamate, which is a functional group derived from carbonic acid. This compound is notable for its trifluoroethyl group, which imparts unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals. The compound's PubChem CID is 12009060, and it has a molecular weight of 265.26 g/mol .
The synthesis of 2,2,2-trifluoroethyl N-[4-(methylsulfanyl)phenyl]carbamate typically involves the reaction of 4-(methylsulfanyl)aniline with a suitable trifluoroethyl carbamate reagent. The process can be outlined as follows:
The molecular structure of 2,2,2-trifluoroethyl N-[4-(methylsulfanyl)phenyl]carbamate can be described using several structural representations:
InChI=1S/C10H10F3NO2S/c1-17-8-4-2-3-7(5-8)14-9(15)16-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15)
CSC1=CC=CC(=C1)NC(=O)OCC(F)(F)F
The structure features a phenyl ring substituted with a methylsulfanyl group and a carbamate functional group linked to a trifluoroethyl moiety. The presence of three fluorine atoms significantly influences its reactivity and polarity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 265.26 g/mol |
Appearance | Powder |
Storage Temperature | Room Temperature |
The compound can participate in various chemical reactions typical of carbamates:
These reactions are facilitated by the electrophilic nature of the carbonyl carbon in the carbamate group .
The mechanism of action for 2,2,2-trifluoroethyl N-[4-(methylsulfanyl)phenyl]carbamate primarily revolves around its interaction with biological targets:
The physical and chemical properties of 2,2,2-trifluoroethyl N-[4-(methylsulfanyl)phenyl]carbamate include:
Property | Value |
---|---|
Solubility | Organic solvents (estimated) |
Stability | Stable at room temperature |
The applications of 2,2,2-trifluoroethyl N-[4-(methylsulfanyl)phenyl]carbamate are diverse:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2